Cas no 15497-48-0 (1H-Benzotriazole-1-methanamine,N,N-diphenyl-)

1H-Benzotriazole-1-methanamine,N,N-diphenyl- structure
15497-48-0 structure
Product Name:1H-Benzotriazole-1-methanamine,N,N-diphenyl-
CAS-nummer:15497-48-0
MF:C19H16N4
MW:300.3571434021
CID:220596
PubChem ID:283438
Update Time:2025-04-19

1H-Benzotriazole-1-methanamine,N,N-diphenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Benzotriazole-1-methanamine,N,N-diphenyl-
    • N-(benzotriazol-1-ylmethyl)-N-phenylaniline
    • AC1L5YMU
    • AC1Q4XHY
    • Ambcb5114118
    • AR-1J7140
    • benzotriazol-1-ylmethyl-diphenyl-amine
    • CBDivE_009847
    • n-(1h-benzotriazol-1-ylmethyl)-n-phenylaniline
    • NSC138163
    • SureCN7933277
    • N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-phenylaniline
    • starbld0020174
    • (1H-1,2,3-Benzotriazol-1-ylmethyl)diphenylamine
    • 15497-48-0
    • NSC-138163
    • SCHEMBL7933277
    • DTXSID70300660
    • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline
    • Inchi: 1S/C19H16N4/c1-3-9-16(10-4-1)22(17-11-5-2-6-12-17)15-23-19-14-8-7-13-18(19)20-21-23/h1-14H,15H2
    • InChI-sleutel: JHTBDSXEVYRGNP-UHFFFAOYSA-N
    • LACHT: N(C1C=CC=CC=1)(C1C=CC=CC=1)CN1C2C=CC=CC=2N=N1

Berekende eigenschappen

  • Exacte massa: 300.13768
  • Monoisotopische massa: 300.137
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 4
  • Complexiteit: 344
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 34Ų

Experimentele eigenschappen

  • Dichtheid: 1.17
  • Kookpunt: 498.8°C at 760 mmHg
  • Vlampunt: 255.5°C
  • Brekindex: 1.656
  • PSA: 33.95

1H-Benzotriazole-1-methanamine,N,N-diphenyl- Prijsmeer >>

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